![molecular formula C9H24Cl3N3 B2462149 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride CAS No. 2227204-87-5](/img/structure/B2462149.png)

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

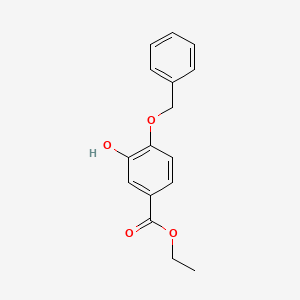

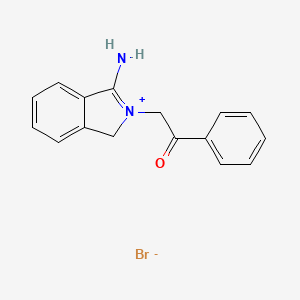

“2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride” is a chemical compound with the CAS Number: 2227204-87-5 . It has a molecular weight of 280.67 . The compound appears as a white to yellow solid . The IUPAC name for this compound is 2-(4-isopropylpiperazin-1-yl)ethan-1-amine trihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 280.67 . The IUPAC name for this compound is 2-(4-isopropylpiperazin-1-yl)ethan-1-amine trihydrochloride .Scientific Research Applications

Antimicrobial Activities : A study conducted by Bektaş et al. (2007) involved the synthesis of derivatives including piperazine amide moieties. The newly synthesized compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antitumor Activity : Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moieties and investigated their potential anticancer activities. Some compounds showed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Synthesis and Characterization of Derivatives : Grijalvo et al. (2015) reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea and characterized it using various methods (Grijalvo et al., 2015).

Effect on Tumor DNA Methylation : A study by Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on the processes of tumor DNA methylation in vitro (Hakobyan et al., 2020).

Synthesis of Dihydropyrimidinone Derivatives : Bhat et al. (2018) conducted a study on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting an efficient method for their synthesis (Bhat et al., 2018).

Stability Analysis of Psychoactive Substances : Frączak et al. (2020) used Raman spectroscopy and gas chromatography for stability tests of psychoactive substances, including compounds related to piperazine (Frączak et al., 2020).

Synthesis of Flexible Ligands : Potapov et al. (2007) prepared flexible ligands involving the reaction of pyrazoles with substances including bis(2-chloroethyl)amine hydrochloride, leading to compounds like 1,4-bis[2-(pyrazol-1-yl)ethyl]piperazine (Potapov et al., 2007).

Anti-HIV Activity of Piperazinyl-Nitroimidazole Derivatives : Al-Masoudi et al. (2007) synthesized new piperazinyl-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity (Al-Masoudi et al., 2007).

Luminescent Properties and Electron Transfer : Gan et al. (2003) studied the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, indicating their potential in molecular electronics (Gan et al., 2003).

Crystal Structure Analysis : Betz et al. (2011) analyzed the crystal structure of a piperazine derivative, providing insights into its molecular configuration (Betz et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)ethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQHPJDORJNJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)

![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)

![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide](/img/structure/B2462077.png)

![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462083.png)